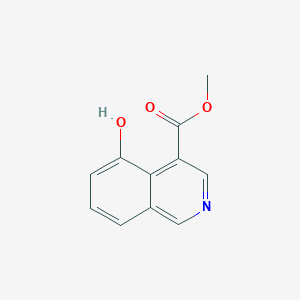

Methyl 5-hydroxyisoquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

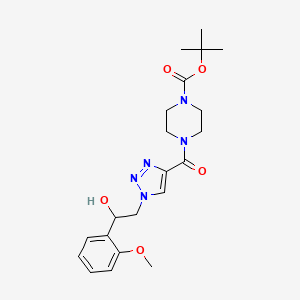

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Molecular Structure Analysis

The molecular formula of “Methyl 5-hydroxyisoquinoline-4-carboxylate” is C11H9NO3 . The InChI code is 1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3 .Physical And Chemical Properties Analysis

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is a solid at room temperature . Its molecular weight is 203.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Methyl 5-hydroxyisoquinoline-4-carboxylate has been utilized in the synthesis and characterization of novel compounds. For instance, Patel and Patel (2017) explored the synthesis of a ligand related to 8-hydroxyquinolines, demonstrating the potential of Methyl 5-hydroxyisoquinoline-4-carboxylate derivatives in creating compounds with antimicrobial activity (Patel & Patel, 2017).

Antitumor Activity

- Methyl 5-hydroxyisoquinoline-4-carboxylate and its derivatives have shown promise in antitumor applications. Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for their antineoplastic activity, highlighting the potential of these compounds in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).

Mass Spectrometry Studies

- The compound has been instrumental in mass spectrometry studies. Thevis et al. (2008) utilized derivatives of Methyl 5-hydroxyisoquinoline-4-carboxylate in mass spectrometric analyses, contributing to the understanding of the behavior of these compounds under specific conditions (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthesis of Novel Derivatives

- Janin et al. (2004) described methods for preparing electron-rich 1-aryl-3-carboxylisoquinolines, starting from compounds like Methyl 5-hydroxyisoquinoline-4-carboxylate. These derivatives have potential applications in receptor ligand and antitumor agent research (Janin, Decaudin, Monneret, & Poupon, 2004).

Drug Candidate Studies

- Research also includes the use of Methyl 5-hydroxyisoquinoline-4-carboxylate in the investigation of drug candidates. Kovalenko et al. (2020) conducted studies to establish the regioselectivity of reactions involving this compound, which is crucial for designing combinatorial libraries for drug development (Kovalenko et al., 2020).

Safety and Hazards

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

methyl 5-hydroxyisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPFJBRYACXMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CN=C1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxyisoquinoline-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)

![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)

![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2398974.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)